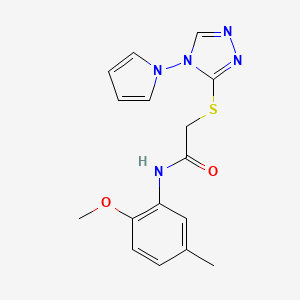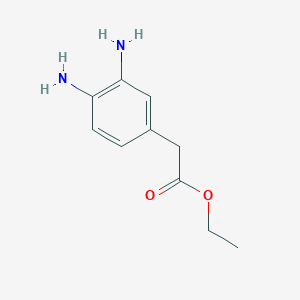
Ethyl 2-(3,4-diaminophenyl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2-(3,4-diaminophenyl)acetate: is an organic compound with the molecular formula C10H14N2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two amino groups at the 3 and 4 positions, and the carboxyl group is esterified with ethanol
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-(3,4-diaminophenyl)acetate typically involves the esterification of 3,4-diaminophenylacetic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Continuous flow reactors and automated systems can be employed to scale up the production process.
化学反应分析
Types of Reactions:
Oxidation: Ethyl 2-(3,4-diaminophenyl)acetate can undergo oxidation reactions, where the amino groups are converted to nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form various derivatives, such as the corresponding amines or alcohols.
Substitution: The amino groups on the phenyl ring can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products include nitro derivatives and quinones.
Reduction: Products include primary and secondary amines.
Substitution: Products vary depending on the substituent introduced.
科学研究应用
Chemistry: Ethyl 2-(3,4-diaminophenyl)acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules.
Biology: In biological research, this compound can be used to study the effects of amino-substituted phenylacetic acid derivatives on biological systems. It may also be used in the development of new drugs or therapeutic agents.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new pharmaceuticals. Its amino groups can be modified to create derivatives with specific biological activities.
Industry: In the industrial sector, this compound can be used in the production of polymers, dyes, and other materials. Its unique structure allows for the creation of materials with specific properties.
作用机制
The mechanism of action of Ethyl 2-(3,4-diaminophenyl)acetate involves its interaction with various molecular targets. The amino groups on the phenyl ring can form hydrogen bonds and other interactions with biological molecules, affecting their function. The compound may also participate in redox reactions, influencing cellular processes.
相似化合物的比较
- Ethyl 2-(3,5-dimethoxyphenyl)acetate
- Ethyl 2-(4-(aminomethyl)phenyl)acetate hydrochloride
- Ethyl 2-(4-formylphenyl)acetate
Comparison: Ethyl 2-(3,4-diaminophenyl)acetate is unique due to the presence of two amino groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. In comparison, similar compounds with different substituents may exhibit different properties and applications. For example, the presence of methoxy groups in Ethyl 2-(3,5-dimethoxyphenyl)acetate can affect its electron density and reactivity, while the formyl group in Ethyl 2-(4-formylphenyl)acetate introduces different chemical behavior.
属性
IUPAC Name |
ethyl 2-(3,4-diaminophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-2-14-10(13)6-7-3-4-8(11)9(12)5-7/h3-5H,2,6,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQHXIJFHBJFZQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=C(C=C1)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
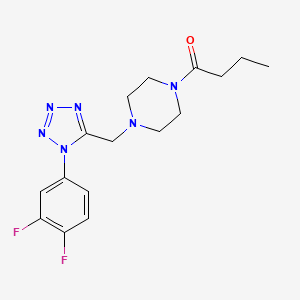
![ethyl N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate](/img/structure/B2544763.png)
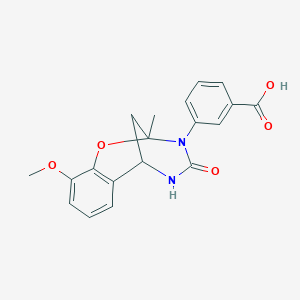
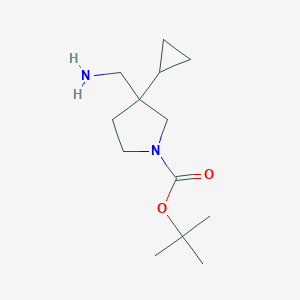
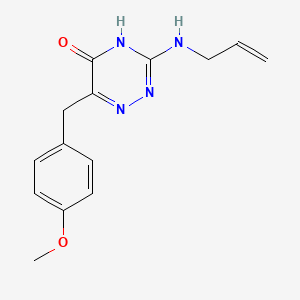
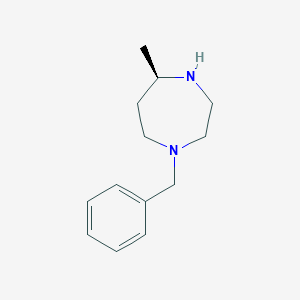
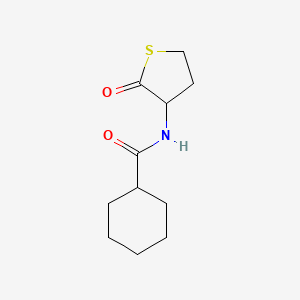
![N,N-dimethyl-4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidine-1-sulfonamide](/img/structure/B2544776.png)
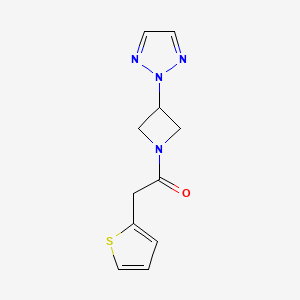
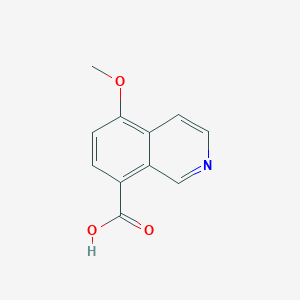
![2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide](/img/structure/B2544781.png)
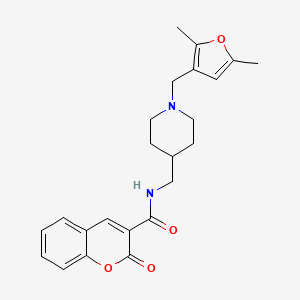
![1-(3,4-Dimethylphenyl)-4-({2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl}carbonyl)pyrrolidin-2-one](/img/structure/B2544783.png)
